molecular formula C13H18ClNO3 B1602509 N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine CAS No. 864539-93-5

N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine

Cat. No.: B1602509
CAS No.: 864539-93-5
M. Wt: 271.74 g/mol
InChI Key: CNLKQPJDVIZOOZ-UHFFFAOYSA-N
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Description

N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine is a chiral amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-chlorophenyl substituent, and a vicinal hydroxyl group. This compound is pivotal in asymmetric synthesis, particularly in pharmaceutical and agrochemical research, where its Boc group ensures amine protection during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLKQPJDVIZOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585651
Record name tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864539-93-5
Record name tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine typically involves two main steps:

  • Step 1: Preparation or procurement of 2-(4-chlorophenyl)-2-hydroxyethanamine (the free amine).
  • Step 2: Protection of the amine group by the Boc group using tert-butyloxycarbonyl reagents.

The Boc protection is essential for stabilizing the amine during subsequent synthetic transformations, preventing side reactions, and allowing selective deprotection later.

Preparation of 2-(4-chlorophenyl)-2-hydroxyethanamine

While this article focuses on the Boc protection step, it is important to note that 2-(4-chlorophenyl)-2-hydroxyethanamine can be synthesized via:

These methods provide the free amino alcohol substrate for subsequent Boc protection.

Boc Protection of 2-(4-chlorophenyl)-2-hydroxyethanamine

The Boc protection is conventionally achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Typical reaction conditions:

Parameter Details
Reagents Di-tert-butyl dicarbonate (Boc2O)
Base Triethylamine (Et3N) or sodium bicarbonate
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction time 1–24 hours
Workup Aqueous extraction, drying, and purification by chromatography

The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, forming the carbamate-protected amine.

Alternative and Advanced Preparation Methods

Mild Deprotection and Boc Stability Insights

A recent study demonstrated the mild deprotection of N-Boc groups using oxalyl chloride in methanol at room temperature with high yields (up to 90%), highlighting the stability and selective reactivity of Boc-protected amines under various conditions. While this study focuses on deprotection, it indirectly informs about the robustness of the Boc group in complex molecules like this compound.

O-Alkylation Process Related to Hydroxyethanamine Derivatives

A European patent (EP0303546B1) describes an O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines, which includes compounds structurally related to this compound. This process involves selective alkylation of the hydroxy group without affecting the Boc-protected amine, indicating the compatibility of Boc protection with further functionalization steps.

Detailed Reaction Data and Yields

Entry Substrate Reagents & Conditions Yield (%) Notes
1 2-(4-chlorophenyl)-2-hydroxyethanamine Boc2O, Et3N, DCM, 0 °C to RT, 12 h 85–92 Standard Boc protection
2 N-Boc protected amine Oxalyl chloride, MeOH, RT, 1–4 h (deprotection) Up to 90 Mild deprotection method (stability info)
3 Hydroxyethanamine derivatives O-alkylation, base, alkyl halides, various solvents 70–88 Compatible with Boc protection

Mechanistic Considerations

  • The Boc protection involves nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.
  • The reaction proceeds through a tetrahedral intermediate, releasing CO2 and tert-butanol as by-products.
  • The Boc group is acid-labile but stable under neutral and basic conditions, allowing selective protection during multi-step syntheses.

The mild deprotection method using oxalyl chloride in methanol involves electrophilic activation and formation of intermediates such as isocyanate esters and oxazolidinedione-like species, eventually releasing the free amine.

Summary Table of Preparation Methods

Method Type Reagents/Conditions Advantages Limitations
Conventional Boc Protection Boc2O, base (Et3N), DCM, 0 °C to RT High yield, straightforward Requires careful moisture control
Mild Deprotection Insight Oxalyl chloride in MeOH, RT Mild conditions, functional group tolerance Mainly for deprotection, not synthesis
O-Alkylation Compatibility Alkyl halides, base, Boc-protected amines Allows further functionalization Requires optimization per substrate

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine is primarily recognized for its role in the development of pharmaceuticals. The compound's structure allows it to serve as a bioisostere for various drug candidates, enhancing their pharmacological properties. Its para-chlorophenyl group can influence biological activity through interactions with target proteins.

  • Bioisosteric Modifications : The compound can be used to modify existing drug scaffolds to improve potency and selectivity. Bioisosteres are crucial in drug design, as they can help overcome challenges related to solubility and metabolic stability .

Synthetic Chemistry

The synthesis of this compound involves the use of protecting groups, which are essential in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amine during reactions, allowing for selective modifications of other functional groups.

  • Synthetic Routes : Several synthetic pathways have been proposed for obtaining this compound, which include:
    • Carbamate Formation : The reaction of 4-chlorophenol with hydroxyethylamine followed by Boc protection.
    • Coupling Reactions : Utilizing coupling agents to attach the para-chlorophenyl moiety to hydroxyethylamine derivatives .

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for specific enzymes, particularly proteases. The structural features of this compound enable it to interact effectively with enzyme active sites.

  • Protease Inhibition : Studies have shown that hydroxyethylamine derivatives can inhibit human cathepsin D and other aspartic proteases. The presence of the hydroxyethyl group is believed to enhance binding affinity through hydrogen bonding interactions .

Numerous studies have explored the applications of this compound:

  • A study demonstrated that derivatives of hydroxyethylamines exhibit potent inhibition against cathepsin D, highlighting the importance of structural modifications in enhancing enzyme binding .
  • Research on bioisosteres has shown that modifying existing drugs with compounds like this compound can lead to improved therapeutic profiles and reduced side effects .

Mechanism of Action

The mechanism of action of N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine (CAS 939757-31-0):

    • Structural Difference : Replaces the 4-chlorophenyl group with 2,4-difluorophenyl.
    • Impact : Fluorine's electronegativity increases polarity but reduces steric bulk compared to chlorine. This alters lipophilicity (logP: ~2.1 vs. ~2.5 for the chloro analog) and reactivity in electrophilic substitutions .
    • Synthetic Utility : Fluorinated analogs are preferred in CNS-targeting drug candidates due to enhanced blood-brain barrier penetration .
  • N-Boc-2-(4-methylphenyl)-2-hydroxyethanamine :

    • Structural Difference : Substitutes chlorine with a methyl group.
    • Impact : The methyl group increases electron density on the aromatic ring, favoring nucleophilic reactions. This reduces oxidative stability compared to the electron-withdrawing chloro substituent .

Functional Group Modifications

  • N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide (CAS N/A): Structural Difference: Replaces the Boc-protected amine and hydroxyl group with a hydroxyimino-acetamide moiety. Impact: The hydroxyimino group enables chelation with metal ions, making it useful in catalysis and coordination chemistry. Unlike the Boc-protected amine, this compound is unstable under acidic conditions .
  • 2-(4-Chlorophenyl)-N-(2-nitrobenzyl)ethanamine (CAS 418780-23-1):

    • Structural Difference : Lacks the Boc and hydroxyl groups but includes a nitrobenzyl substituent.
    • Impact : The nitro group introduces redox activity, facilitating photochemical applications. However, the absence of Boc protection limits its use in stepwise syntheses .

Bioactivity Comparisons

  • Insecticidal Activity: Pyridine derivatives like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide exhibit superior insecticidal activity (IC₅₀: 0.8 μM) against Aphis craccivora compared to acetamiprid. The 4-chlorophenyl group enhances target binding, but the absence of a Boc group limits metabolic stability .
  • Antifungal Activity: Triazine and pyridinone derivatives (e.g., 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one) show activity against C. albicans (MIC: 16 µg/mL). The Boc-protected analog’s hydroxyl group may improve solubility but reduce membrane permeability compared to methyl substituents .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine 299.7 2.5 0.12 (DMSO)
N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine 273.3 2.1 0.25 (DMSO)
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 214.6 1.8 1.50 (Water)

Biological Activity

N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine, also known as tert-butyl (2-(4-chlorophenyl)-2-hydroxyethyl)carbamate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, relevant case studies, and research findings.

  • Molecular Formula: C₁₃H₁₈ClNO₃
  • Molecular Weight: 271.74 g/mol
  • CAS Number: 939757-24-1
  • Density: 1.2 g/cm³
  • Boiling Point: 421.2 °C
  • LogP: 2.92 (indicating moderate lipophilicity)

This compound functions primarily as a carbamate derivative. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. The presence of the 4-chlorophenyl group enhances the compound's interaction with biological targets, potentially increasing its potency and selectivity.

Inhibition of Enzymatic Activity

Research indicates that compounds structurally related to this compound exhibit significant inhibition of human cathepsin D, an enzyme implicated in various cancers. Studies have shown IC₅₀ values ranging from 0.55 to 8.5 nM for related hydroxyethylamine derivatives, suggesting that this compound may share similar inhibitory properties .

Neuropharmacological Effects

The compound's structure suggests potential activity at neurotransmitter receptors. For instance, derivatives containing similar hydroxyethyl moieties have been evaluated for their effects on serotonin receptors, which are crucial in mood regulation and various psychiatric disorders. The affinity of these compounds for serotonin receptors indicates a potential role in treating depression and anxiety disorders.

Case Studies

  • Inhibition of Cathepsin D
    • A library of hydroxyethylamine isosteres was screened for cathepsin D inhibition, revealing that compounds with a 4-chlorophenyl moiety showed enhanced activity. This suggests that this compound could be a candidate for further development as an anticancer agent .
  • Neurotransmitter Modulation
    • In studies involving piperazine derivatives, compounds similar to this compound have been shown to modulate neurotransmitter levels, indicating potential applications in neurodegenerative diseases and mood disorders .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study FocusFindings
Enzyme InhibitionSignificant inhibition of cathepsin D with IC₅₀ values indicating high potency for related compounds .
Neurotransmitter InteractionPotential activity at serotonin receptors suggesting applications in psychiatric treatments .
Structure-Activity RelationshipThe presence of the chlorophenyl group enhances biological activity compared to non-substituted analogs .

Q & A

Q. What are the optimal synthetic routes for preparing N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine?

Methodological Answer: The synthesis typically involves two key steps: (1) preparation of the 2-(4-chlorophenyl)-2-hydroxyethanamine backbone and (2) Boc protection of the amine group.

  • Step 1 : The hydroxyethylamine core can be synthesized via reductive amination of 4-chlorophenylglycolaldehyde using ammonia or a primary amine source. Alternatively, nucleophilic addition to a ketone intermediate may be employed .
  • Step 2 : Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or triethylamine to stabilize the intermediate .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Q. How can the Boc group’s stability be assessed under different reaction conditions?

Methodological Answer: The Boc group is sensitive to acidic conditions but stable under basic and neutral environments. To evaluate its stability:

  • Acidic Hydrolysis : Treat the compound with TFA (20% in DCM) or HCl (4M in dioxane) at 0–25°C. Monitor deprotection via TLC or NMR .
  • Thermal Stability : Heat the compound in DMF or DMSO at 60–100°C and analyze degradation by HPLC. The Boc group typically remains intact below 80°C .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group’s presence (e.g., tert-butyl signals at ~1.4 ppm in ¹H NMR) and the stereochemistry of the hydroxyethylamine moiety .
  • HPLC-MS : Quantifies purity and detects hydrolytic byproducts (e.g., free amine or 4-chlorophenylglycolaldehyde derivatives) .
  • X-ray Crystallography : Resolves absolute configuration if enantiopure synthesis is performed .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The hydroxyl and Boc groups create steric and electronic effects that impact reactivity:

  • Steric Effects : The Boc group hinders nucleophilic attack at the amine, directing reactivity toward the hydroxyl group. For example, in Mitsunobu reactions, the hydroxyl group can be functionalized while preserving the Boc-protected amine .
  • Electronic Effects : The electron-withdrawing 4-chlorophenyl group stabilizes intermediates in Ullmann or Buchwald-Hartwig couplings. A study on similar N-Boc-2-arylpiperidines showed that bulky ligands (e.g., XPhos) improve coupling yields by reducing β-hydride elimination .

Q. Table 1: Stereochemical Stability in Solvents

SolventTemperature (°C)Inversion Rate (k, s⁻¹)Reference
Diethyl ether-801.2 × 10⁻⁵
THF-603.8 × 10⁻⁴
DCM252.1 × 10⁻²

Q. What strategies mitigate racemization during alkylation or acylation of the hydroxyethylamine moiety?

Methodological Answer:

  • Low-Temperature Reactions : Perform alkylations at -78°C in THF to slow inversion dynamics .
  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce facial selectivity during acylations .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer .

Q. How do solvent and ligand choices affect the compound’s configurational stability in organometallic reactions?

Methodological Answer:

  • Solvent Polarity : Non-polar solvents (e.g., diethyl ether) stabilize the ground state, reducing inversion rates. Polar solvents (e.g., DMF) accelerate racemization via transition-state stabilization .
  • Ligand Effects : Bulky ligands (e.g., SPhos) in palladium-catalyzed reactions suppress undesired C–N bond cleavage. For example, in Suzuki-Miyaura couplings, Pd(OAc)₂/SPhos systems achieve >90% retention of configuration .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields often arise from:

  • Protection-Deprotection Side Reactions : Competing Boc migration to the hydroxyl group can occur in acidic conditions. Use milder acids (e.g., citric acid) or orthogonal protecting groups (e.g., Fmoc) to mitigate this .
  • Impurity Profiles : Residual palladium from cross-coupling reactions can catalyze decomposition. Chelating resins (e.g., SiliaBond® DMT) effectively remove metal contaminants .

Data-Driven Insights

Q. Table 2: Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield (%)Enantiomeric Excess (%)Reference
Suzuki-MiyauraPd(OAc)₂/XPhos8598
Buchwald-HartwigPd₂(dba)₃/SPhos7895
UllmannCuI/1,10-phenanthroline6582

Key Recommendations for Researchers:

  • Prioritize low-temperature and non-polar solvents for stereosensitive reactions.
  • Validate Boc stability under reaction conditions using TLC or in situ FTIR.
  • Cross-reference synthetic protocols with kinetic data (e.g., inversion rates in Table 1) to minimize racemization.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine
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N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine

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